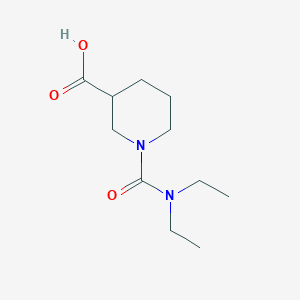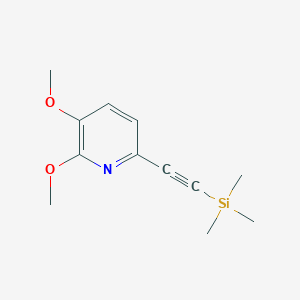
2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine
Übersicht
Beschreibung
2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine is a unique chemical compound with the empirical formula C12H17NO2Si . It has a molecular weight of 235.35 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isCOc1ccc (nc1OC)C#C [Si] (C) (C)C . This provides a textual representation of the compound’s structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine has been synthesized and characterized in various studies. One such instance involves the preparation of 2-[2-(Trimethylsilyl)ethynyl] pyridine, followed by desilylation to produce 2-ethynylpyridine, which is then used in oxidative coupling processes. This compound has been utilized in the synthesis of other complex molecules such as 2,5-bis(2-pyridyl)thiophene (Al-taweel, 2002).
Molecular Design and Reactivity
In the field of molecular design, the compound has been employed as a building block for creating larger, more complex structures. For example, its derivatives have been used in one-pot synthesis methods to produce nitrogen-containing lactones and dihydropyridine carboxylic acids, showcasing its versatility in organic synthesis (Rudler et al., 2002); (Ballinas-Indilí et al., 2021).
Chemical Reactions and Transformations
This compound has also been involved in various chemical reactions and transformations. In one study, its interaction with halopyridinols led to the creation of functionalized furo[3,2-b]pyridines and furo[2,3-b]pyridines through a coupling/cyclization process (Arcadi et al., 2002). Additionally, the synthesis and study of a series of 6-substituted-2,4-dimethyl-3-pyridinols with interesting antioxidant properties have been reported, indicating the potential biomedical applications of derivatives of this compound (Wijtmans et al., 2004).
Structural and Conformational Studies
Conformational control through cooperative nonconventional C-H...N hydrogen bonds has been observed in derivatives of this compound, contributing to the understanding of molecular structures and interactions (Bosch et al., 2021).
Synthesis of Polycyclic Compounds
Furthermore, 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine has been instrumental in the synthesis of polycyclic compounds such as azacorannulenes and related heteroaromatic compounds, demonstrating its utility in constructing complex molecular architectures (Dix et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(5,6-dimethoxypyridin-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2Si/c1-14-11-7-6-10(13-12(11)15-2)8-9-16(3,4)5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYWZFBARMYPPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C#C[Si](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate](/img/structure/B1452628.png)
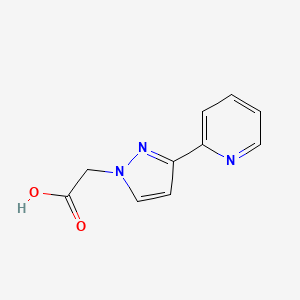
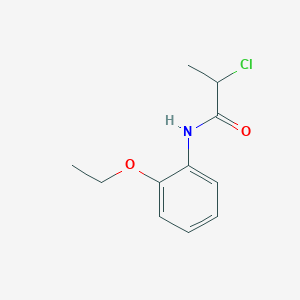
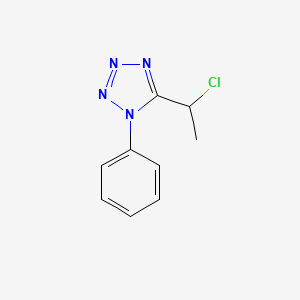

![Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B1452638.png)
![2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1452639.png)

![3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1452643.png)
